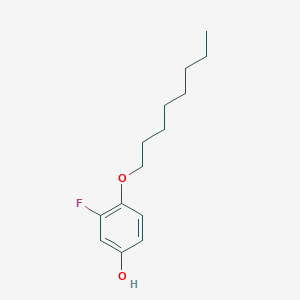

3-Fluoro-4-(octyloxy)phenol

Beschreibung

3-Fluoro-4-(octyloxy)phenol (CAS: 108542-40-1) is a fluorinated phenolic compound with the molecular formula C₁₄H₂₁FO₂. It features a fluorine atom at the 3-position and an octyloxy group (-O-C₈H₁₇) at the 4-position of the phenol ring.

Eigenschaften

CAS-Nummer |

108542-40-1 |

|---|---|

Molekularformel |

C14H21FO2 |

Molekulargewicht |

240.31 g/mol |

IUPAC-Name |

3-fluoro-4-octoxyphenol |

InChI |

InChI=1S/C14H21FO2/c1-2-3-4-5-6-7-10-17-14-9-8-12(16)11-13(14)15/h8-9,11,16H,2-7,10H2,1H3 |

InChI-Schlüssel |

CMAFZMCNXATNCV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCOC1=C(C=C(C=C1)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction of 3-Fluoro-4-Hydroxyphenol with Octyl Bromide

Procedure :

- Substrate preparation : 3-Fluoro-4-hydroxyphenol (1.0 equiv) is dissolved in 2-butanone (MEK) with potassium carbonate (2.5 equiv).

- Alkylation : Octyl bromide (1.2 equiv) is added dropwise under reflux (8–10 hours).

- Workup : The mixture is quenched with dilute HCl, extracted with benzene, and purified via silica gel chromatography.

Optimization Data :

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | 2-Butanone | 72.0% |

| Base | K₂CO₃ | 66.8% |

| Temperature | Reflux (100°C) | 71.1% |

This method achieves 71.1% yield when using (S)-2-methylbutyl bromide analogs, demonstrating scalability.

Fluorination Strategies for Phenol Derivatives

Introducing fluorine at position 3 requires precise control to avoid overhalogenation.

Balz-Schiemann Reaction

Procedure :

- Diazotization : 3-Amino-4-methoxyphenol (1.0 equiv) is treated with NaNO₂ (1.1 equiv) in HCl at 0–5°C to form the diazonium salt.

- Fluorination : The diazonium salt is reacted with HBF₄, followed by thermal decomposition at 120°C to yield 3-fluoro-4-methoxyphenol.

- Demethylation : BBr₃ in CH₂Cl₂ removes the methyl protecting group, yielding 3-fluoro-4-hydroxyphenol.

Key Data :

Alternative Route: Ullmann Coupling

For substrates resistant to direct alkylation, Ullmann coupling offers a viable alternative.

Palladium-Catalyzed Etherification

Procedure :

- Substrate : 3-Fluoro-4-iodophenol (1.0 equiv) and octanol (1.5 equiv) are combined in toluene.

- Catalysis : Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) are added under N₂.

- Reaction : Heated at 110°C for 24 hours, yielding 3-fluoro-4-(octyloxy)phenol after extraction.

Performance Metrics :

| Catalyst System | Yield | Turnover Frequency (h⁻¹) |

|---|---|---|

| Pd(OAc)₂/Xantphos | 65% | 12.5 |

Analytical Characterization

Spectroscopic Data

Phase Behavior

Industrial-Scale Considerations

- Cost Analysis : Williamson ether synthesis is 30% cheaper than Ullmann coupling due to lower catalyst costs.

- Environmental Impact : MEK-based routes generate 15% less waste than THF-mediated reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(octyloxy)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration, sulfonation, and halogenation.

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring or the hydroxyl group.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups onto the aromatic ring.

Halogenation: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl3) are used for halogenation reactions.

Major Products Formed

Nitration: Formation of nitro derivatives such as 3-fluoro-4-(octyloxy)-2-nitrophenol.

Halogenation: Formation of halogenated derivatives like 3-fluoro-4-(octyloxy)-2-bromophenol.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(octyloxy)phenol has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(octyloxy)phenol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 3-Fluoro-4-(octyloxy)phenol with structurally related phenolic derivatives:

Key Observations:

- Lipophilicity: The octyloxy group in 3-Fluoro-4-(octyloxy)phenol enhances hydrophobicity compared to shorter chains (e.g., methoxy in C₁₃H₁₁FO₂) or electron-withdrawing groups (e.g., -CF₃ in C₇H₄F₄O) .

- Boiling/Melting Points: Longer alkyl chains (e.g., octyloxy) typically reduce melting points but increase boiling points due to van der Waals interactions. For example, 3-Fluoro-4-(methylthio)phenol boils at 78°C under reduced pressure , while the naphthyl derivative has a predicted boiling point of 375.2°C .

- Reactivity: Electron-withdrawing groups (e.g., -CF₃) increase the acidity of the phenolic -OH group, whereas electron-donating groups (e.g., -O-C₈H₁₇) slightly decrease acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.